molecular formula C10H10N2O2 B13797546 2-amino-2-(1-benzofuran-5-yl)acetamide

2-amino-2-(1-benzofuran-5-yl)acetamide

Cat. No.: B13797546
M. Wt: 190.20 g/mol
InChI Key: MKIHFJHCIGMOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(1-benzofuran-5-yl)acetamide is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The presence of the benzofuran ring in the structure of this compound contributes to its potential as a bioactive molecule.

Preparation Methods

The synthesis of 2-amino-2-(1-benzofuran-5-yl)acetamide can be achieved through various synthetic routes. One common method involves the reaction of salicylaldehyde with substituted aromatic amines in the presence of a solvent such as water . The reaction mixture is then subjected to microwave irradiation to yield the desired benzofuran derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-amino-2-(1-benzofuran-5-yl)acetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be carried out using halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-amino-2-(1-benzofuran-5-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential anti-tumor and antibacterial activities . In medicine, benzofuran derivatives, including this compound, are explored for their potential as therapeutic agents for various diseases . In industry, these compounds are used in the development of new drugs and as intermediates in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-amino-2-(1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran ring in its structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to the inhibition of tumor cell growth or the disruption of bacterial cell walls, contributing to its biological activities.

Comparison with Similar Compounds

2-amino-2-(1-benzofuran-5-yl)acetamide can be compared with other benzofuran derivatives, such as N-(2-(benzoyl/4-chlorobenzoyl)-benzofuran-3-yl)-2-(substituted)-acetamide derivatives These compounds share a similar benzofuran core but differ in their substituents, which can influence their biological activities

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

2-amino-2-(1-benzofuran-5-yl)acetamide

InChI

InChI=1S/C10H10N2O2/c11-9(10(12)13)7-1-2-8-6(5-7)3-4-14-8/h1-5,9H,11H2,(H2,12,13)

InChI Key

MKIHFJHCIGMOSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CO2)C=C1C(C(=O)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.